molecular formula C12H22N2O4 B15222076 Ethyl 2,2-dimorpholinoacetate

Ethyl 2,2-dimorpholinoacetate

Cat. No.: B15222076
M. Wt: 258.31 g/mol
InChI Key: RUZPFSRBPSBQMG-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimorpholinoacetate is an organic compound with the molecular formula C12H22N2O4 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two morpholine rings attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimorpholinoacetate can be synthesized through a multi-step process involving the reaction of morpholine with ethyl chloroacetate. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimorpholinoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,2-dimorpholinoacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimorpholinoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. Its biological activities may be attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Ethyl 2,2-dimorpholinoacetate can be compared with other similar compounds, such as:

    Ethyl morpholinoacetate: A simpler derivative with only one morpholine ring.

    Dimorpholinoethane: A compound with two morpholine rings attached to an ethane backbone.

    Morpholine derivatives: A broad class of compounds with varying substituents on the morpholine ring.

Uniqueness

This compound is unique due to its dual morpholine rings and ethyl acetate moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

ethyl 2,2-dimorpholin-4-ylacetate

InChI

InChI=1S/C12H22N2O4/c1-2-18-12(15)11(13-3-7-16-8-4-13)14-5-9-17-10-6-14/h11H,2-10H2,1H3

InChI Key

RUZPFSRBPSBQMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(N1CCOCC1)N2CCOCC2

Origin of Product

United States

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